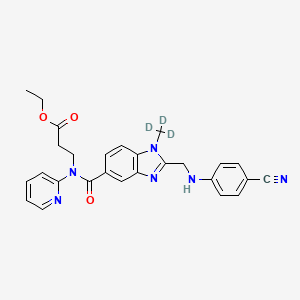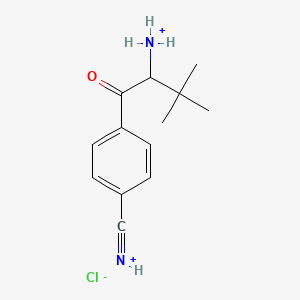
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride is a chemical compound with the molecular formula C13H18ClN2O+. It is known for its application in targeted cancer therapies, specifically as a component of antibody-drug conjugates. This compound combines the targeting specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs, making it a valuable tool in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride typically involves multiple steps, including the formation of the benzonitrilium core and the subsequent attachment of the azaniumyl and dimethylbutanoyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can optimize the reaction parameters, ensuring efficient production while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere conditions.
Substitution: Nucleophilic or electrophilic reagents, often in the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Integral component of targeted cancer therapies, particularly in antibody-drug conjugates.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride involves its ability to target specific cells, such as cancer cells, through the binding of monoclonal antibodies. Once bound, the compound exerts its cytotoxic effects by disrupting cellular processes, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA replication and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride
- 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;bromide
- 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;iodide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its chloride form is particularly effective in targeted cancer therapies, offering a balance of stability and reactivity that is not always present in its bromide or iodide counterparts.
Eigenschaften
IUPAC Name |
4-(2-azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOFAHZSZZJFE-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#[NH+])[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN2O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

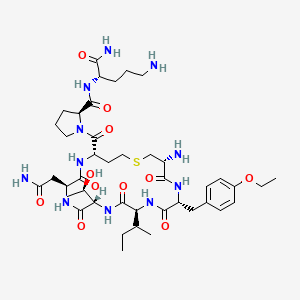
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
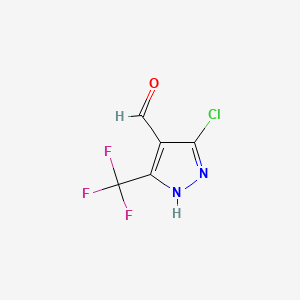
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)
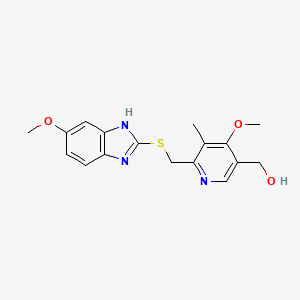
![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)
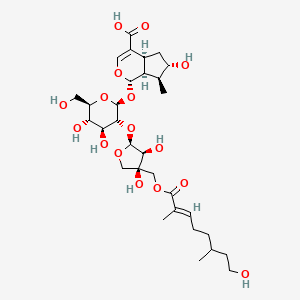
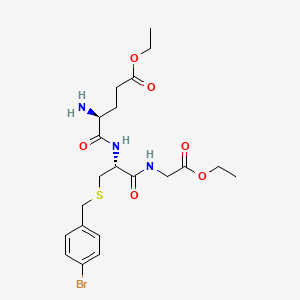
![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)
